4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an acetyl group at the 4-position, a methyl group at the 5-position, a propyl group at the 1-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a suitable pyrrole derivative with an appropriate aldehyde or ketone. For example, the reaction of 5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. Purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving pyrrole derivatives.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic processes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions with aromatic amino acids in protein active sites .
Comparison with Similar Compounds
- 4-Acetyl-1H-pyrrole-2-carbaldehyde
- 5-Methyl-1-propyl-1H-pyrrole-2-carbaldehyde
- 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
Comparison: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetyl group and a propyl group, which confer distinct chemical and physical properties. Compared to 4-Acetyl-1H-pyrrole-2-carbaldehyde, the additional methyl and propyl groups increase its hydrophobicity and may influence its reactivity and interactions with other molecules. The combination of these substituents makes it a valuable intermediate for the synthesis of diverse chemical entities .
Properties
CAS No. |
92689-73-1 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-acetyl-5-methyl-1-propylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-4-5-12-8(2)11(9(3)14)6-10(12)7-13/h6-7H,4-5H2,1-3H3 |
InChI Key |
TVGORBUHWYUKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=C1C=O)C(=O)C)C |
Origin of Product |
United States |
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